molecular formula C23H26N2 B10885083 1-(3-Methylbenzyl)-4-(naphthalen-1-ylmethyl)piperazine

1-(3-Methylbenzyl)-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10885083
M. Wt: 330.5 g/mol
InChI Key: GVVKSSKZVJHJNU-UHFFFAOYSA-N
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Description

1-(3-METHYLBENZYL)-4-(1-NAPHTHYLMETHYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylbenzyl group and a 1-naphthylmethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLBENZYL)-4-(1-NAPHTHYLMETHYL)PIPERAZINE typically involves the reaction of 1-(3-methylbenzyl)piperazine with 1-naphthylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(3-METHYLBENZYL)-4-(1-NAPHTHYLMETHYL)PIPERAZINE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLBENZYL)-4-(1-NAPHTHYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(3-METHYLBENZYL)-4-(1-NAPHTHYLMETHYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its piperazine core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-METHYLBENZYL)-4-(1-NAPHTHYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-METHYLBENZYL)-4-(2-NAPHTHYLMETHYL)PIPERAZINE
  • 1-(4-METHYLBENZYL)-4-(1-NAPHTHYLMETHYL)PIPERAZINE
  • 1-(3-METHYLBENZYL)-4-(1-PHENYLMETHYL)PIPERAZINE

Uniqueness

1-(3-METHYLBENZYL)-4-(1-NAPHTHYLMETHYL)PIPERAZINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 3-methylbenzyl and 1-naphthylmethyl groups provides a distinct steric and electronic environment, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C23H26N2/c1-19-6-4-7-20(16-19)17-24-12-14-25(15-13-24)18-22-10-5-9-21-8-2-3-11-23(21)22/h2-11,16H,12-15,17-18H2,1H3

InChI Key

GVVKSSKZVJHJNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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